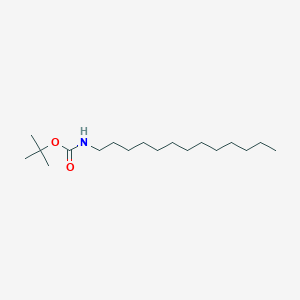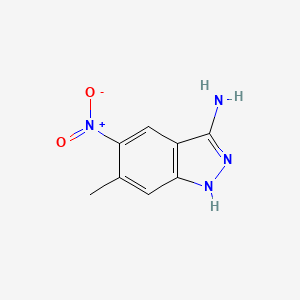![molecular formula C15H13ClN2O2S B12847963 4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine is a heterocyclic compound that belongs to the class of thienopyridazines This compound is characterized by the presence of a thieno[2,3-d]pyridazine core structure, which is a fused ring system containing both sulfur and nitrogen atoms The compound also features a chloro substituent at the 4-position and a 2-(2-methoxyethoxy)phenyl group at the 7-position
Métodos De Preparación
The synthesis of 4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-(2-methoxyethoxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. This intermediate is then subjected to cyclization with 4-chloropyridazine under acidic conditions to yield the desired thienopyridazine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The chloro substituent at the 4-position can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The phenyl group at the 7-position can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.
Comparación Con Compuestos Similares
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine can be compared with other thienopyridazine derivatives, such as:
4-Chloro-7-phenylthieno[2,3-d]pyridazine: Lacks the 2-(2-methoxyethoxy) substituent, which may affect its biological activity and solubility.
4-Methyl-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine: Contains a methyl group instead of a chloro group, potentially altering its reactivity and pharmacological properties.
7-(2-(2-Methoxyethoxy)phenyl)thieno[2,3-d]pyridazine: Lacks the chloro substituent, which may influence its chemical reactivity and biological activity.
The unique combination of the chloro and 2-(2-methoxyethoxy)phenyl substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H13ClN2O2S |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
4-chloro-7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazine |
InChI |
InChI=1S/C15H13ClN2O2S/c1-19-7-8-20-12-5-3-2-4-10(12)13-14-11(6-9-21-14)15(16)18-17-13/h2-6,9H,7-8H2,1H3 |
Clave InChI |
UZUWELFZMVHYHN-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


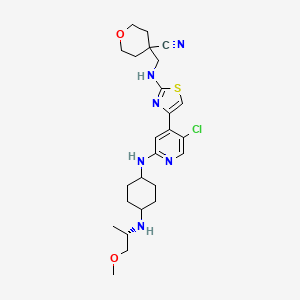
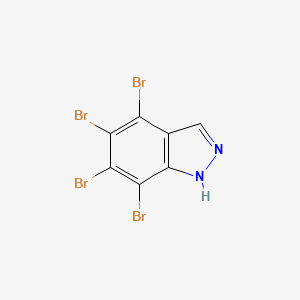

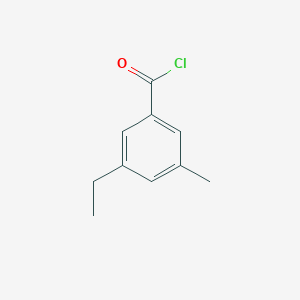

![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)

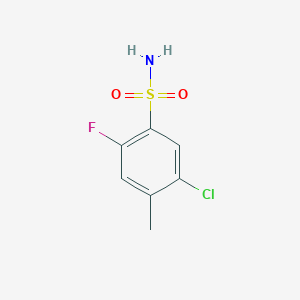

![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)
